![molecular formula C12H17NO4S B1522229 Tert-butyl 2-(phenylsulfonamido)acetate CAS No. 34545-74-9](/img/structure/B1522229.png)
Tert-butyl 2-(phenylsulfonamido)acetate
Overview
Description
Tert-butyl 2-(phenylsulfonamido)acetate is a chemical compound with the molecular formula C13H19NO4S . It is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(phenylsulfonamido)acetate is represented by the linear formula C13H19NO4S . For a more detailed structural analysis, you may refer to resources that provide 2D or 3D molecular structures .Physical And Chemical Properties Analysis
Tert-butyl 2-(phenylsulfonamido)acetate is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Traceless Sulfenate Anion Precatalyst
tert-Butyl phenyl sulfoxide has been identified as a traceless precatalyst for generating sulfenate anions under basic conditions. It is utilized in the catalysis of coupling reactions, such as benzyl halides to trans-stilbenes. The advantage of this precatalyst is that its byproduct is a gas, facilitating the isolation of high-purity products. This has allowed for the creation of a variety of trans-stilbenes with yields ranging from 39-98% (Zhang et al., 2015).
Methylene Transfer Agent in Cyclopropanation
tert-Butylsulfonylmethyllithium, derived from methyllithium and tert-butyl methyl sulfone, acts as a methylene transfer reagent in cyclopropanation of alkenes under nickel(II) acetylacetonate catalysis. The process exhibits higher reactivity for terminal alkenes compared to 1,2-disubstituted alkenes (Gai et al., 1991).
Efficient Nitrogen Source
The N-chloramine salt of tert-butylsulfonamide has been shown to be an efficient nitrogen source in catalytic aminohydroxylation and aziridination of olefins. Its behavior closely resembles that of Chloramine-T, and the sulfonyl-nitrogen bond in the product is easily cleaved under mild acidic conditions, allowing easy liberation of the amino group (Gontcharov et al., 1999).
Synthesis of N-(Boc) Nitrone Equivalents
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These sulfones are valuable as building blocks in organic synthesis due to their reactivity and transformation capabilities (Guinchard et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(benzenesulfonamido)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)9-13-18(15,16)10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZKCAVAQZLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672848 | |
Record name | tert-Butyl N-(benzenesulfonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34545-74-9 | |
Record name | tert-Butyl N-(benzenesulfonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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